molecular formula C28H40O10 B1501589 Dexamethasone 21-O-b-D-galactopyranose

Dexamethasone 21-O-b-D-galactopyranose

Cat. No.: B1501589
M. Wt: 536.6 g/mol
InChI Key: RLRXQMJHZJQYDR-NAZUKHBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dexamethasone 21-O-β-D-galactopyranose is a synthetic derivative of dexamethasone, a potent glucocorticoid, modified by the conjugation of β-D-galactopyranose at the 21-hydroxyl position. This glycosylation aims to enhance solubility, alter pharmacokinetics, or enable targeted delivery, as seen in other steroid-glycoside conjugates .

Properties

Molecular Formula

C28H40O10

Molecular Weight

536.6 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-dihydroxy-10,13,16-trimethyl-17-[2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C28H40O10/c1-13-8-17-16-5-4-14-9-15(30)6-7-26(14,2)21(16)18(31)10-27(17,3)28(13,36)20(32)12-37-25-24(35)23(34)22(33)19(11-29)38-25/h6-7,9,13,16-19,21-25,29,31,33-36H,4-5,8,10-12H2,1-3H3/t13-,16+,17+,18+,19-,21-,22+,23+,24-,25-,26+,27+,28+/m1/s1

InChI Key

RLRXQMJHZJQYDR-NAZUKHBISA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)C)O)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC5C(C(C(C(O5)CO)O)O)O)O)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Dexamethasone 21-O-β-D-galactopyranose is distinguished by its galactose unit linked via a β-glycosidic bond at the 21-O position. Key structural analogs include:

Compound Key Structural Features Molecular Weight (g/mol) Biological Relevance
Dexamethasone 21-O-β-D-galactopyranose β-D-galactopyranose at 21-O; dexamethasone backbone ~592 (estimated) Enhanced solubility; potential targeted delivery
Ethyl β-D-ribo-hex-3-ulopyranoside Ethyl glycoside with a ketone group at C3; ribo-hex-3-ulopyranose backbone 206.19 Intermediate in synthetic pathways
2-Acetamido-2-deoxy-α-L-galactopyranose N-acetylated α-L-galactosamine; acetamido group at C2 221.21 Substrate for glycosyltransferases
Estriol 3-O-Sulfate 16-O-β-D-Glucuronide Dual conjugation (sulfate and glucuronide) at C3 and C16 positions ~564 (estimated) Enhanced renal/biliary excretion

Key Observations:

  • Sugar Linkage and Polarity: The β-D-galactopyranosyl group increases hydrophilicity compared to non-glycosylated dexamethasone, similar to glucuronide conjugates (e.g., Estriol 3-O-Sulfate 16-O-β-D-Glucuronide) . However, glucuronides are typically more polar due to their acidic carboxyl group, favoring urinary excretion, whereas galactosides may exhibit different tissue tropism.
  • Functional Groups: The absence of an N-acetyl group (cf. ) or sulfate (cf. ) in Dexamethasone 21-O-β-D-galactopyranose suggests distinct metabolic stability and enzymatic recognition.

Pharmacokinetic and Stability Considerations

  • Metabolism: Unlike glucuronides, which are cleaved by β-glucuronidases in specific tissues, galactosides may be processed by galactosidases in the liver or gut, modulating release of the active steroid .

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